2-Sulfamoyl-[1,1'-biphenyl]-3-carboxylic acid
CAS No.:
Cat. No.: VC17544374
Molecular Formula: C13H11NO4S
Molecular Weight: 277.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H11NO4S |
|---|---|
| Molecular Weight | 277.30 g/mol |
| IUPAC Name | 3-phenyl-2-sulfamoylbenzoic acid |
| Standard InChI | InChI=1S/C13H11NO4S/c14-19(17,18)12-10(9-5-2-1-3-6-9)7-4-8-11(12)13(15)16/h1-8H,(H,15,16)(H2,14,17,18) |
| Standard InChI Key | CDGLTYUANOKEJC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(C(=CC=C2)C(=O)O)S(=O)(=O)N |
Introduction
2-Sulfamoyl-[1,1'-biphenyl]-3-carboxylic acid is a compound that belongs to the sulfonamide family, which is known for its diverse biological activities, including antibacterial, anticancer, and enzyme inhibition properties. Despite the lack of specific literature directly focused on this compound, understanding its structure and potential applications can provide insights into its possible uses and mechanisms of action.
3.1. Enzyme Inhibition
Sulfonamides are known to inhibit carbonic anhydrases (CAs), enzymes involved in maintaining acid-base balance in tissues. Compounds with similar structures have shown selectivity for specific CA isoforms, which could be relevant for targeting diseases like cancer, where certain CA isoforms are overexpressed .
3.2. Anticancer Activity
The biphenyl structure in 2-Sulfamoyl-[1,1'-biphenyl]-3-carboxylic acid might contribute to its potential anticancer properties. Biphenyl compounds have been explored for their ability to interact with various biological targets, including proteins involved in cancer progression .
3.3. Antibacterial Activity
Sulfonamides are traditionally used as antibacterial agents by inhibiting folic acid synthesis in bacteria. Although there is no direct evidence for the antibacterial activity of 2-Sulfamoyl-[1,1'-biphenyl]-3-carboxylic acid, its sulfonamide moiety suggests potential for such activity .
Synthesis and Characterization
The synthesis of sulfonamide compounds typically involves the reaction of a sulfonyl chloride with an amine. For 2-Sulfamoyl-[1,1'-biphenyl]-3-carboxylic acid, a similar approach could be employed, starting from the appropriate biphenyl derivative. Characterization would involve spectroscopic methods like NMR and mass spectrometry to confirm the structure.
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